tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H21BrN4O2 and a molecular weight of 381.27 g/mol . This compound features a tert-butyl ester group, a brominated imidazo[1,2-a]pyridine moiety, and a piperazine ring, making it a versatile molecule in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe final step involves esterification with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: De-brominated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactive bromine atom allows for further functionalization, making it valuable in the development of new chemical entities .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. It has shown promise in the development of inhibitors for various enzymes and receptors, particularly those involved in cancer and neurological disorders .
Industry
Industrially, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, often leading to inhibition of their activity. This can result in various biological effects, such as anti-cancer or neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a bromine atom.
tert-Butyl 4-(3-chloroimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate: Chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate provides unique reactivity compared to its analogs. This allows for specific interactions with biological targets and offers distinct pathways for further chemical modifications .
Properties
IUPAC Name |
tert-butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)12-4-5-14-18-10-13(17)21(14)11-12/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKMUWJKOFSZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN3C(=NC=C3Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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